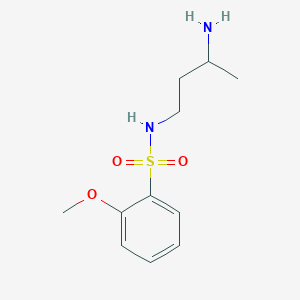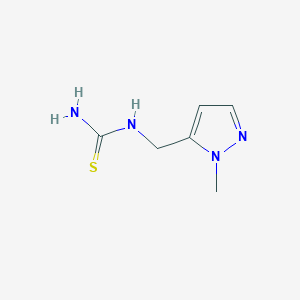![molecular formula C11H14N4 B7570020 5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as MPA-2 and is a member of the pyridine family. It has a molecular formula of C12H14N4 and a molecular weight of 214.27 g/mol.
作用機序
The exact mechanism of action of MPA-2 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. MPA-2 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of certain kinases involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
MPA-2 has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, MPA-2 has also been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to enhance the activity of certain neurotransmitters in the brain, which may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using MPA-2 in lab experiments include its high potency and specificity towards certain enzymes and proteins. In addition, MPA-2 is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using MPA-2 in lab experiments is its potential toxicity towards certain cell types. Therefore, careful consideration should be given to the dosage and duration of exposure when using MPA-2 in lab experiments.
将来の方向性
There are several future directions for research involving MPA-2. One potential area of research is the development of MPA-2 derivatives with improved potency and selectivity towards certain enzymes and proteins. Another potential area of research is the investigation of the potential applications of MPA-2 in the treatment of various neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of MPA-2 and its potential applications in various scientific fields.
合成法
The synthesis of 5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine involves the reaction of 2-methylpyrazine-3-carboxylic acid with 2-aminomethylpyridine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure MPA-2.
科学的研究の応用
MPA-2 has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, MPA-2 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-3-4-11(12-7-9)13-8-10-5-6-14-15(10)2/h3-7H,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRKIODNAMSEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)



![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)



![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)

![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)

